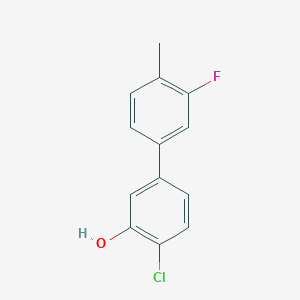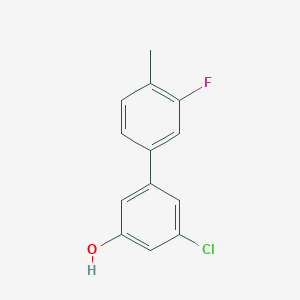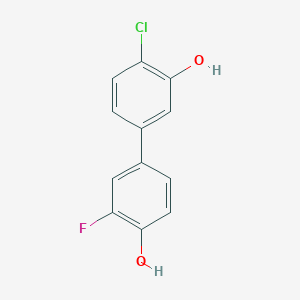
4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% (4-FTCP) is a highly reactive aromatic compound used in a variety of scientific research applications. 4-FTCP has a wide range of potential uses in the field of organic synthesis, due to its unique reactivity and structure. 4-FTCP is a precursor to a variety of organic compounds, and can be used in the synthesis of a wide range of materials. It is also used in the production of a variety of pharmaceuticals, as well as in the development of new drugs.
科学的研究の応用
4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the development of new drugs, and the production of a variety of pharmaceuticals. It is also used in the synthesis of a variety of materials, such as polymers, nanomaterials, and other materials. In addition, 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is used in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungal agents.
作用機序
The mechanism of action of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is not fully understood, but it is believed to involve the formation of an intermediate compound, which then undergoes a variety of reactions. The intermediate compound is believed to be a quinone, which is then converted to a variety of other compounds, such as aldehydes, ketones, alcohols, and other compounds. These compounds can then undergo a variety of reactions, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% are not fully understood, but it is believed to have a variety of effects on the body. It is believed to be an inhibitor of enzymes, which can lead to a variety of physiological effects, such as an increase in blood pressure, an increase in heart rate, and a decrease in appetite. It is also believed to have an effect on the central nervous system, and may be involved in the regulation of mood, sleep, and appetite.
実験室実験の利点と制限
The advantages of using 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% in laboratory experiments include its high reactivity and its ability to be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. The main limitation of using 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% in laboratory experiments is its toxicity. 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% is considered to be a toxic substance, and should be handled with caution.
将来の方向性
The potential future directions for 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in the development of new drugs. In addition, further research is needed to explore the potential of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% as a therapeutic agent, as well as its potential uses in the production of a variety of materials. It is also possible that 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% could be used in the synthesis of a variety of biologically active compounds, such as antibiotics and antifungal agents. Finally, further research is needed to explore the potential of 4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% as a precursor to a variety of organic compounds.
合成法
4-(2-Formylthiophen-4-yl)-2-chlorophenol, 95% can be synthesized using a variety of methods, including direct synthesis and condensation reactions. The direct synthesis method involves the direct reaction of 2-chlorophenol and formylthiophen-4-yl bromide in a suitable solvent, such as acetonitrile, at a temperature of approximately 70°C. The condensation reaction involves the reaction of 2-chlorophenol and formylthiophen-4-yl bromide in the presence of a suitable catalyst, such as sodium hydroxide, at a temperature of approximately 70°C.
特性
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-4-7(1-2-11(10)14)8-3-9(5-13)15-6-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTYXIOWQYGJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685918 |
Source


|
| Record name | 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261982-49-3 |
Source


|
| Record name | 4-(3-Chloro-4-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














